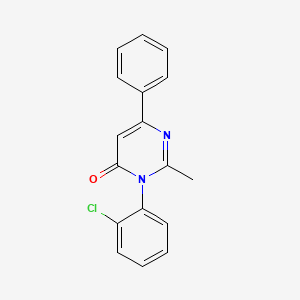
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with a 2-chlorophenyl group at the 3-position, a methyl group at the 2-position, and a phenyl group at the 6-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is usually carried out in the presence of a catalyst such as Lewis acids or Bronsted acids under reflux conditions in ethanol or other suitable solvents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinone derivatives.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparaison Avec Des Composés Similaires
- 4(3H)-Pyrimidinone, 3-(4-bromophenyl)-2-methyl-6-phenyl-
- 4(3H)-Pyrimidinone, 3-(2,4-dimethoxyphenyl)-2-methyl-6-phenyl-
- 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl-6-phenyl-
Comparison: Compared to its analogs, 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- exhibits unique properties due to the presence of the 2-chlorophenyl group. This substitution can influence the compound’s reactivity, biological activity, and physical properties. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and alter its interaction with biological targets .
Propriétés
Numéro CAS |
87490-00-4 |
|---|---|
Formule moléculaire |
C17H13ClN2O |
Poids moléculaire |
296.7 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-2-methyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13ClN2O/c1-12-19-15(13-7-3-2-4-8-13)11-17(21)20(12)16-10-6-5-9-14(16)18/h2-11H,1H3 |
Clé InChI |
AQLDDVLCFFOVNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=O)N1C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


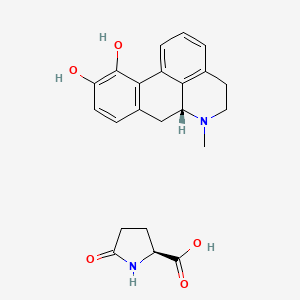
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
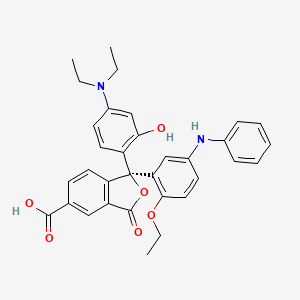

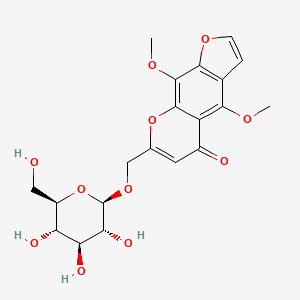
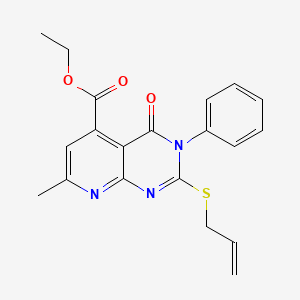


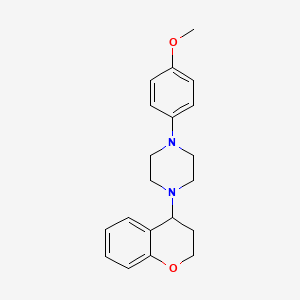
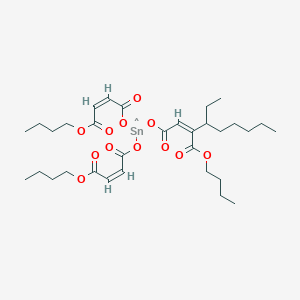
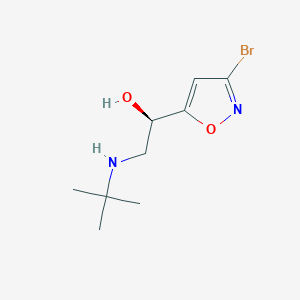
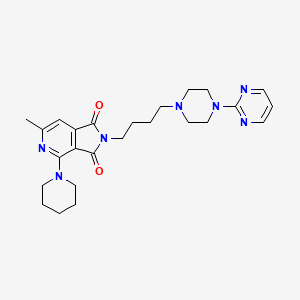
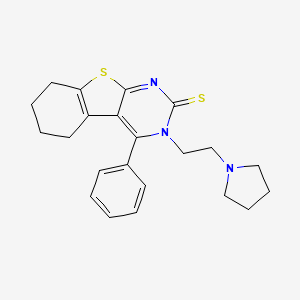
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
